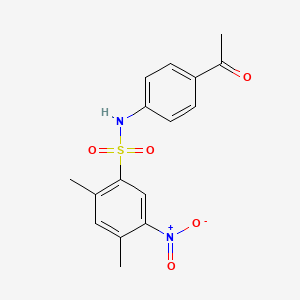
N-(4-Acetylphenyl)-2,4-dimethyl-5-nitrobenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide is a chemical compound. Its structure and properties may be similar to those of other sulfonamides, which are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FT-IR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula .Wirkmechanismus
The mechanism of action of ADNBS is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as carbonic anhydrases. Carbonic anhydrases are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting these enzymes, ADNBS may be able to disrupt these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
ADNBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which can lead to changes in acid-base balance and carbon dioxide transport. ADNBS has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
ADNBS has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has potent inhibitory effects on certain enzymes, which can be useful in studying their function. However, ADNBS also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on ADNBS. One area of interest is its potential use as an anti-cancer agent. Further studies could explore its efficacy against different types of cancer and its potential side effects. Another area of interest is its mechanism of action, which is not fully understood. Further studies could explore the molecular interactions between ADNBS and its target enzymes. Finally, ADNBS could be further developed as a tool for studying enzyme function, potentially leading to new insights into physiological processes.
Synthesemethoden
ADNBS can be synthesized through a multi-step process that involves the reaction of 4-acetylphenylamine with 2,4-dimethyl-5-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain the final ADNBS compound. The synthesis of ADNBS is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivitäten
Sulfonamide, einschließlich N-(4-Acetylphenyl)-2,4-dimethyl-5-nitrobenzolsulfonamid, wurden synthetisiert und auf ihre antibakterielle Aktivität gegen Escherichia coli, Pseudomonas aeruginosa und Staphylococcus aureus untersucht . Die minimale Hemmkonzentration (MHK) wurde mit der Bouillon-Mikroverdünnungsmethode bestimmt . Alle hergestellten Verbindungen zeigten eine signifikante antibakterielle Aktivität gegen diese Bakterien .
Molekulare Docking-Studien
Die antibakteriellen Eigenschaften dieser Medikamente wurden mithilfe von molekularem Docking-Forschung eingehend untersucht . Dabei geht es um die Wechselwirkung des Medikamentenmoleküls mit dem Zielprotein, um die Bindungsaffinität und -aktivität des Medikaments vorherzusagen .
Antifungizide und herbizide Eigenschaften
Sulfonamide werden aufgrund ihrer antifungiziden und herbiziden Eigenschaften häufig in der Landwirtschaft eingesetzt . Sie können das Wachstum von Pilzen und Unkräutern hemmen und so Nutzpflanzen schützen .
Antikrebsmittel
Sulfonamide wurden ausgiebig als Antikrebsmittel untersucht . Sie können das Wachstum von Krebszellen hemmen und haben potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krebsarten .
Entzündungshemmende Mittel
Sulfonamide, einschließlich this compound, haben entzündungshemmende Eigenschaften . Sie können die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren hemmen .
Antidepressiva
Sulfonamide wurden auch auf ihre potenziellen antidepressiven Wirkungen untersucht . Sie können die Konzentration bestimmter Neurotransmitter im Gehirn beeinflussen, was zur Linderung von Depressionssymptomen beitragen kann .
Diuretika
Sulfonamide können als Diuretika wirken . Sie können die von den Nieren produzierte Urinmenge erhöhen, was dazu beitragen kann, überschüssige Flüssigkeit aus dem Körper zu entfernen .
Proteaseinhibitoren
Sulfonamide können als Proteaseinhibitoren wirken . Sie können die Aktivität von Proteasen hemmen, Enzymen, die Proteine abbauen, was verschiedene therapeutische Anwendungen haben kann .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-10-8-11(2)16(9-15(10)18(20)21)24(22,23)17-14-6-4-13(5-7-14)12(3)19/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWAZPSWPLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)

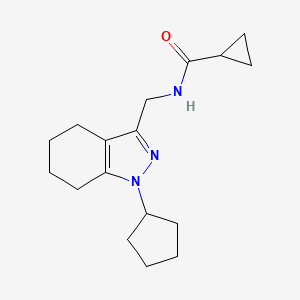
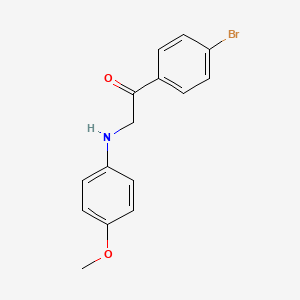
![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)
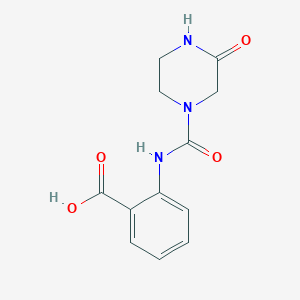

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)
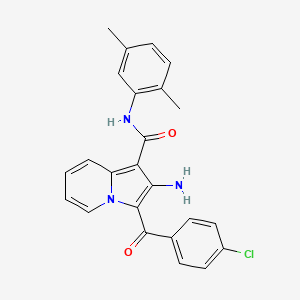
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)